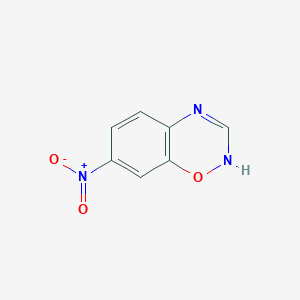![molecular formula C13H16O2 B14623501 1-[4-(3-Hydroxy-3-methylbut-1-en-1-yl)phenyl]ethan-1-one CAS No. 57918-92-0](/img/structure/B14623501.png)
1-[4-(3-Hydroxy-3-methylbut-1-en-1-yl)phenyl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(3-Hydroxy-3-methylbut-1-en-1-yl)phenyl]ethan-1-one is an aromatic ketone with the molecular formula C13H16O2. This compound is characterized by a phenyl ring substituted with a hydroxy group and a 3-methylbut-1-en-1-yl group, along with an ethanone group. It is a metabolite found in human urine and has various applications in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(3-Hydroxy-3-methylbut-1-en-1-yl)phenyl]ethan-1-one can be achieved through chemoenzymatic reactions. One common method involves the use of 4-hydroxy-3-methylbut-2-en-1-yl diphosphate synthase, an enzyme that catalyzes the formation of the compound from its precursors . The reaction conditions typically involve the use of protein-dithiol and reduced ferredoxin proteins as electron donors .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar chemoenzymatic processes on a larger scale. The use of bioreactors and optimized reaction conditions would be essential for efficient production.
Chemical Reactions Analysis
Types of Reactions
1-[4-(3-Hydroxy-3-methylbut-1-en-1-yl)phenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of 1-[4-(3-oxo-3-methylbut-1-en-1-yl)phenyl]ethan-1-one.
Reduction: Formation of 1-[4-(3-hydroxy-3-methylbut-1-en-1-yl)phenyl]ethanol.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
1-[4-(3-Hydroxy-3-methylbut-1-en-1-yl)phenyl]ethan-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its role as a metabolite in human urine and its potential biological activities.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(3-Hydroxy-3-methylbut-1-en-1-yl)phenyl]ethan-1-one involves its interaction with various molecular targets and pathways. The hydroxy group and the phenyl ring allow it to participate in hydrogen bonding and π-π interactions, respectively. These interactions can modulate the activity of enzymes and receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-3-methylbut-2-en-1-yl diphosphate: Shares a similar hydroxy and methylbutenyl structure but differs in its phosphate group.
4-Hydroxy-3-(3-methylbut-2-en-1-yl)benzoic acid: Similar structure with a benzoic acid group instead of an ethanone group.
Uniqueness
1-[4-(3-Hydroxy-3-methylbut-1-en-1-yl)phenyl]ethan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its presence as a metabolite in human urine also highlights its relevance in biological studies .
Properties
CAS No. |
57918-92-0 |
|---|---|
Molecular Formula |
C13H16O2 |
Molecular Weight |
204.26 g/mol |
IUPAC Name |
1-[4-(3-hydroxy-3-methylbut-1-enyl)phenyl]ethanone |
InChI |
InChI=1S/C13H16O2/c1-10(14)12-6-4-11(5-7-12)8-9-13(2,3)15/h4-9,15H,1-3H3 |
InChI Key |
FREKFKRWVDRPHG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C=CC(C)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(Benzyloxy)-3,4-dimethoxyphenyl]-2-bromoethan-1-one](/img/structure/B14623419.png)
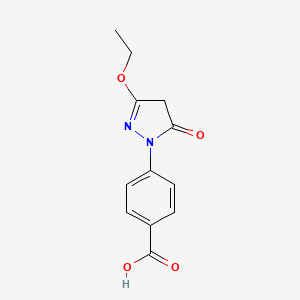
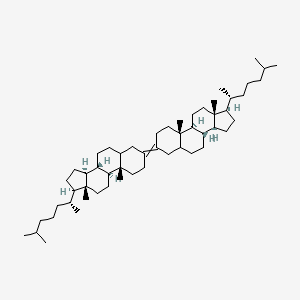


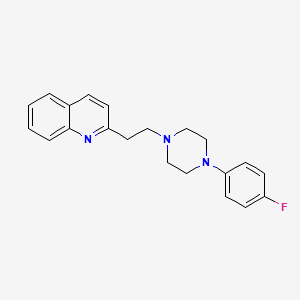
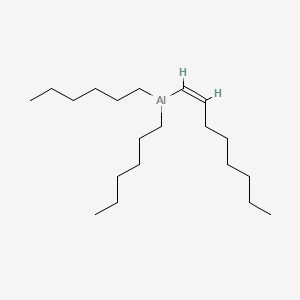
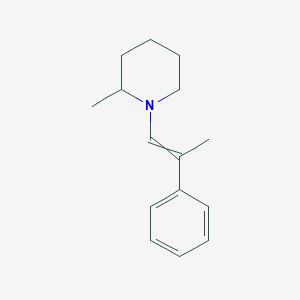
![[(2,3,4,5-Tetrachlorocyclopenta-2,4-dien-1-ylidene)methoxy]benzene](/img/structure/B14623475.png)


![Benzamide, N-[2-[4-(aminosulfonyl)phenyl]ethyl]-2-methoxy-5-methyl-](/img/structure/B14623490.png)
![1-Phenyl-9-azabicyclo[6.1.0]nonane](/img/structure/B14623515.png)
